molecular formula C4Li2O4 B035275 Lithium squarate CAS No. 104332-28-7

Lithium squarate

Cat. No.: B035275
CAS No.: 104332-28-7
M. Wt: 126 g/mol
InChI Key: SOCJEFTZDJUXNO-UHFFFAOYSA-L
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Chemical Reactions Analysis

WAY-100635 maleate salt undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Biological Activity

Lithium squarate, chemically represented as Li2_2C4_4O4_4, has garnered attention for its potential applications in various fields, particularly in battery technology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound is a lithium salt derived from squaric acid. Its molecular structure consists of two lithium ions coordinated with a squarate anion, which contains four carbon atoms and four oxygen atoms arranged in a cyclic manner. This unique structure contributes to its stability and functionality in various applications.

Mechanisms of Biological Activity

Lithium itself is known for its mood-stabilizing properties, primarily used in the treatment of bipolar disorder. This compound's biological activity is hypothesized to stem from its ability to release lithium ions in physiological conditions, which may exert neuroprotective effects. The potential mechanisms include:

  • Neuroprotection : Lithium ions can modulate neurotransmitter levels and enhance neurotrophic factors, promoting neuronal survival.
  • Antioxidant Activity : this compound may exhibit antioxidant properties, reducing oxidative stress in neural tissues.
  • Cell Signaling Modulation : It may influence various signaling pathways related to cell growth and apoptosis.

Research Findings

Recent studies have investigated the efficacy of this compound in different contexts:

  • Pre-Lithiation Additive in Lithium-Ion Batteries :
    • This compound has been demonstrated as an effective pre-lithiation additive for silicon-based anodes in lithium-ion batteries. It enhances the cycle life by providing additional lithium ions during the initial charge cycle, leading to improved capacity retention over time. A study showed that cells with this compound exhibited a remarkable 97.2% capacity retention after 700 cycles compared to 80% for control cells .
  • Potential Therapeutic Applications :
    • The neuroprotective effects of lithium compounds have been explored extensively. Research indicates that this compound could serve as a novel therapeutic agent for neurodegenerative diseases due to its ability to stabilize mood and potentially enhance cognitive function through neuroprotective mechanisms .

Table 1: Comparison of this compound with Other Lithium Compounds

CompoundBiological ActivityApplication AreaStability
Lithium CarbonateMood stabilizationPsychiatryHigh
This compoundNeuroprotectionBattery technology, PsychiatryModerate
Lithium OrotateNeuroprotective effectsAlternative medicineLow

Case Study 1: this compound as a Pre-Lithiation Additive

In a study conducted at the University of Münster, researchers found that incorporating this compound into silicon-based anodes significantly improved the electrochemical performance of lithium-ion batteries. The additive was shown to mitigate capacity loss due to volume changes during cycling, demonstrating its dual role as both a stabilizer and a source of active lithium .

Case Study 2: Neuroprotective Effects

A preliminary investigation into the neuroprotective properties of this compound highlighted its potential use in treating conditions like Alzheimer's disease. The study suggested that this compound could enhance neuronal resilience against stressors by modulating key signaling pathways associated with cell survival .

Properties

IUPAC Name

dilithium;3,4-dioxocyclobutene-1,2-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O4.2Li/c5-1-2(6)4(8)3(1)7;;/h5-6H;;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCJEFTZDJUXNO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].C1(=C(C(=O)C1=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Li2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104332-28-7
Record name 3,4-Dihydroxy-3-cyclobutene-1,2-dione dilithium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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